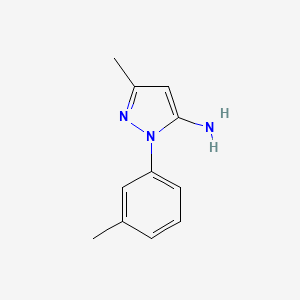

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPA and has a molecular formula of C10H12N2.

Scientific Research Applications

Corrosion Inhibition

3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine and its derivatives have been studied for their corrosion inhibition properties. Chetouani et al. (2005) found that certain bipyrazole compounds exhibited significant inhibitory effects on the corrosion of pure iron in acidic media. These inhibitors were efficient, with their effectiveness increasing with concentration (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Molecular Structure Analysis

In the context of molecular structure analysis, Szlachcic et al. (2020) investigated the molecular structure of pyrazole derivatives, including this compound, using X-ray diffraction measurements and DFT calculations. This study provided insights into the reductive cyclization process in pyrazole derivatives (Szlachcic et al., 2020).

Fluorescence Sensing

Gao et al. (2018) developed a novel diarylethene containing this compound, which demonstrated excellent fluorescence sensing abilities for Al3+ and Zn2+. This compound was applied in detecting these metals in water samples, showcasing its potential in environmental monitoring (Gao, Zhang, Li, & Pu, 2018).

Chemical Synthesis and Characterization

In chemical synthesis, various studies have been conducted to synthesize and characterize compounds involving this compound. Titi et al. (2020) synthesized and characterized pyrazole derivatives for potential antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020). Jadeja et al. (2004) synthesized and structurally characterized Schiff bases derived from similar compounds (Jadeja, Shah, Suresh, & Paul, 2004).

Catalytic Applications

This compound has been used in catalytic applications as well. For instance, Togni et al. (1996) studied its use in palladium-catalyzed asymmetric allylic amination (Togni, Burckhardt, Gramlich, Pregosin, & Salzmann, 1996). Shi et al. (2010) explored its synthesis in ionic liquid without any catalyst, highlighting a more environmentally friendly approach (Shi, Zhou, & Liu, 2010).

properties

IUPAC Name |

5-methyl-2-(3-methylphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-4-3-5-10(6-8)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJSLUPAMXKPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=N2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzohydrazide](/img/structure/B2682566.png)

![6-Bromofuro[2,3-b]pyridine](/img/structure/B2682569.png)

![1-(3-Fluoro-4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2682570.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)

![(2-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682586.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2682588.png)